molecular formula C11H15N B103166 1-Phenylcyclopentylamine CAS No. 17380-74-4

1-Phenylcyclopentylamine

Cat. No.: B103166
CAS No.: 17380-74-4
M. Wt: 161.24 g/mol
InChI Key: YXAQCAOJLDGGDZ-UHFFFAOYSA-N
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Description

1-Phenylcyclopentylamine (1-PCA) is an organic compound that is widely used in the field of organic chemistry. It is a cyclic amine with a phenyl ring and a cyclopentyl group attached to the nitrogen atom. Its chemical formula is C10H15N. 1-PCA is a colorless, volatile liquid with a boiling point of approximately 150°C. It is soluble in most organic solvents and is also a strong base.

Scientific Research Applications

Synthesis and Chemical Properties

  • Amines from Mixed Carboxylic‐Carbonic Anhydrides : 1-Phenylcyclopentylamine is a product derived from the reaction of 1-phenylcyclopentanecarboxylic acid, demonstrating its role in organic synthesis, particularly in reactions involving hydrolysis and rearrangements (Kaiser & Weinstock, 2003).

Pharmacological Research

  • Antibacterial Activity : Phenyllactic acid, a related compound, shows broad antimicrobial activity, including the ability to damage membrane integrity and interact with bacterial genomic DNA. This demonstrates the potential of phenyl-substituted compounds in developing new antimicrobials (Ning et al., 2017).

  • Enzyme Inhibition : Trans-2-Phenylcycloproylamine, a structurally similar compound, is used to develop inhibitors against lysine-specific demethylase 1 (LSD1), a therapeutic target for cancers. This highlights the relevance of phenylcycloalkylamines in designing covalent-binding inhibitors for enzyme targeting (Niwa et al., 2022).

Chemical Synthesis and Analysis

  • Synthesis of Bicyclo[1.1.1]pentylamine : Demonstrating the importance of this compound in scalable synthesis processes, its derivatives are used in developing new chemical synthesis methods, such as the synthesis of bicyclo[1.1.1]pentylamine (Bunker et al., 2011).

  • Analytical Characterization : Analytical characterizations of psychoactive arylcycloalkylamines, including phenyl-substituted compounds, play a key role in neuropharmacological research and monitoring strategies (Wallach et al., 2014).

Novel Applications and Research

  • Molecular Structure Studies : 1-(Dimethylamino)-1-phenyl-1-silacyclohexane, a compound related to this compound, has been studied for its molecular structure and conformational properties, indicating the importance of phenyl-substituted cycloalkanes in molecular studies (Shainyan et al., 2018).

Safety and Hazards

The safety data sheet for 1-Phenylcyclopentylamine indicates that it is highly flammable and fatal if swallowed. It can cause severe skin burns and eye damage, may cause an allergic skin reaction, and is toxic if inhaled . It is also harmful to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

The primary targets of 1-Phenylcyclopentanamine are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Phenylcyclopentanamine . These factors could include temperature, pH, and the presence of other compounds or enzymes that can interact with 1-Phenylcyclopentanamine.

Properties

IUPAC Name

1-phenylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAQCAOJLDGGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169669
Record name 1-Phenylcyclopentylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17380-74-4
Record name 1-Phenylcyclopentylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylcyclopentylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylcyclopentan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-phenylcyclopentylamine exert its anticonvulsant effects?

A1: this compound (PPA), along with its analog 1-phenylcyclohexylamine (PCA), demonstrates potent anticonvulsant activity in the mouse maximal electroshock (MES) seizure test []. These compounds are believed to exert their anticonvulsant effects by acting as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor-channel complex []. This mechanism is supported by in vitro studies and observations that these compounds block NMDA-induced behavioral effects and lethality in mice [].

Q2: Does oral administration of this compound lead to motor toxicity, a common side effect of similar anticonvulsants?

A2: Interestingly, while this compound demonstrates potent anticonvulsant effects, it exhibits a remarkably low motor toxicity profile, particularly when administered orally. Research shows that even at doses significantly higher than those required for anticonvulsant activity, oral administration of PPA in mice did not result in observable motor toxicity []. This suggests a favorable safety profile for PPA compared to other anticonvulsant agents, such as phencyclidine (PCP), which induces motor toxicity at doses similar to those required for seizure protection [].

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